molecular formula C14H13F6N3O B5239010 N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide

Cat. No.: B5239010
M. Wt: 353.26 g/mol
InChI Key: DXKHHQRCMCPRTR-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a cyanoethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide . This intermediate is then reacted with methylamine and acrylonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide is unique due to the combination of its trifluoromethyl groups, which impart high stability and lipophilicity, and its cyanoethyl group, which allows for versatile chemical modifications. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[2-cyanoethyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6N3O/c1-23(4-2-3-21)8-12(24)22-11-6-9(13(15,16)17)5-10(7-11)14(18,19)20/h5-7H,2,4,8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHHQRCMCPRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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